molecular formula C8H5NO3 B178428 Furo[3,2-b]pyridine-6-carboxylic acid CAS No. 122535-04-0

Furo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B178428
CAS No.: 122535-04-0
M. Wt: 163.13 g/mol
InChI Key: LIYSYIKDUZFTJS-UHFFFAOYSA-N
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Description

“Furo[3,2-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C₈H₅NO₃ . It has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the synthesis of 2-substituted furo[3,2-b]pyridines via coupling of 3-chloro-2-hydroxy pyridine with terminal alkynes in the presence of 10% Pd/C-CuI-PPh3-Et3N in EtOH .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furo[3,2-b]pyridine core with a carboxylic acid group at the 6-position . The molecular weight of the compound is 163.13 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C8H5NO3 . The compound has a molecular weight of 163.13 .

Scientific Research Applications

Heterocyclic System Synthesis

Furo[3,2-b]pyridine-6-carboxylic acid and its derivatives serve as crucial intermediates in the synthesis of novel heterocyclic systems. These compounds are instrumental in forming pyrido[3',2':4,5]thieno(furo)[3,2-d]pyrimidines and other polyheterocyclic compounds, showcasing a wide range of potential applications in chemical synthesis (Sirakanyan et al., 2019).

Antimicrobial Activity

The antimicrobial properties of Furo[3,2-b]pyridine derivatives have been noted, particularly against bacteria like Xanthomonas sp., Erwinia amylovora, and fungi such as Pyrenophora avenae, Fusarium graminearum (Hrasna et al., 2012).

Combinatorial Chemistry

This compound derivatives have been employed in combinatorial chemistry to generate libraries of fused pyridine-4-carboxylic acids. This demonstrates their utility in diverse chemical transformations and the potential for discovering new pharmacologically active compounds (Volochnyuk et al., 2010).

Anticancer Agents

Certain derivatives of Furo[3,2-b]pyridine have shown promising anticancer activity against various human cancer cell lines, highlighting their potential as therapeutic agents. The structural diversity of these derivatives indicates a broad scope for drug development (Naresh Kumar et al., 2016).

Catalysis and Synthesis

Furo[3,2-b]pyridine derivatives are synthesized through catalytic processes and have been used in metal-catalyzed cycloisomerization reactions. Their role in facilitating these chemical reactions underscores their importance in synthetic chemistry (Jury et al., 2009).

Safety and Hazards

“Furo[3,2-b]pyridine-6-carboxylic acid” is classified as an irritant . It is recommended to handle the compound with appropriate safety measures to prevent exposure.

Future Directions

The future directions for “Furo[3,2-b]pyridine-6-carboxylic acid” could involve further exploration of its potential as a scaffold for the development of potent and selective kinase inhibitors . Additionally, its role as a modulator of the Hedgehog signaling pathway could be investigated further .

Properties

IUPAC Name

furo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSYIKDUZFTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559529
Record name Furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122535-04-0
Record name Furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl furo[3,2-b]pyridine-6-carboxylate (4.5 g, 23.5 mmol) in 1.25M sodium hydroxide (24 mL) was warmed at 60° C. for one hour to give a clear solution. This solution was cooled, filtered through charcoal and made weakly acidic with conc. hydrogen chloride. The precipitated product was extracted into a large volume of diethyl ether/methanol, dried over anhydrous sodium sulfate, filtered and the solvents removed in vacuo. The residue was triturated with ethanol/diethyl ether and collected to give 3.66 g (95% yield), mp: 238°-239° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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